molecular formula C17H19NO4S B214105 methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Numéro de catalogue B214105
Poids moléculaire: 333.4 g/mol
Clé InChI: TWDGUJMSVZCBJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases.

Mécanisme D'action

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. BTK plays a critical role in the activation and proliferation of B cells, which are involved in the pathogenesis of various autoimmune disorders and cancers. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, ITK plays a critical role in the activation and proliferation of T cells, which are involved in the pathogenesis of various autoimmune disorders and inflammatory diseases. Inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression.
Biochemical and Physiological Effects
methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to exert its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for BTK and ITK, its favorable pharmacokinetic properties, and its ability to inhibit the activity of both B cells and T cells. However, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate also has several limitations, including its potential toxicity and off-target effects, which may limit its clinical development.

Orientations Futures

For the development of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the optimization of its pharmacological properties, the identification of biomarkers for patient selection and monitoring, and the evaluation of its efficacy and safety in clinical trials. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may also be evaluated in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Additionally, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves a series of chemical reactions, including the condensation of 5-methyl-2-furoic acid with 2-aminobenzothiazole, followed by the cyclization of the resulting intermediate with 2-cyclohexen-1-one. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.

Applications De Recherche Scientifique

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied in preclinical models for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. In vitro studies have shown that methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B cells, which play a critical role in the pathogenesis of various diseases. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the signaling pathway of T cells.

Propriétés

Nom du produit

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Formule moléculaire

C17H19NO4S

Poids moléculaire

333.4 g/mol

Nom IUPAC

methyl 2-[(5-methylfuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H19NO4S/c1-10-8-9-12(22-10)15(19)18-16-14(17(20)21-2)11-6-4-3-5-7-13(11)23-16/h8-9H,3-7H2,1-2H3,(H,18,19)

Clé InChI

TWDGUJMSVZCBJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

SMILES canonique

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.